molecular formula C18H24BrNO2S B2393864 N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide CAS No. 425410-83-9

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide

Cat. No. B2393864
CAS RN: 425410-83-9
M. Wt: 398.36
InChI Key: AOARXXSNBRQBGF-UHFFFAOYSA-N
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Description

“N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide” is a chemical compound that contains an adamantyl group, a bromobenzenesulfonamide group, and an ethyl linker. The adamantyl group is a bulky, three-dimensional structure that is derived from adamantane, a type of diamondoid . The bromobenzenesulfonamide group contains a benzene ring, a sulfonyl group (-SO2-), and a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-dimensional adamantyl group, the planar benzene ring, and the polar sulfonyl group. The bromine atom would add significant weight and could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom could be displaced in a nucleophilic aromatic substitution reaction. The sulfonyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the adamantyl group could increase its hydrophobicity and potentially its boiling point and melting point. The bromine atom and the sulfonyl group could increase its molecular weight and polarity .

Mechanism of Action

Without specific context or application, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the adamantyl group could interact with hydrophobic pockets in proteins, while the polar sulfonyl group could form hydrogen bonds .

properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO2S/c1-11(20-23(21,22)17-4-2-16(19)3-5-17)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18,20H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOARXXSNBRQBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide

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